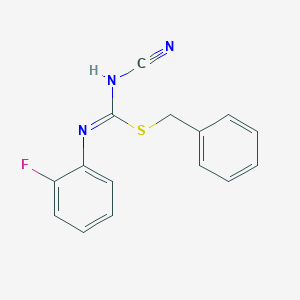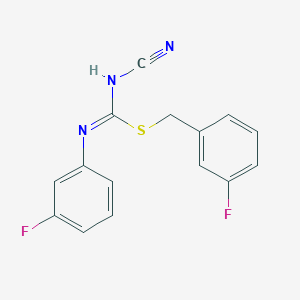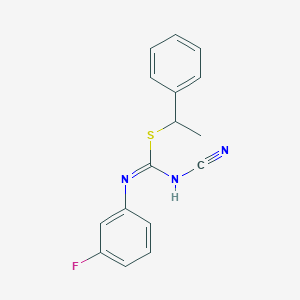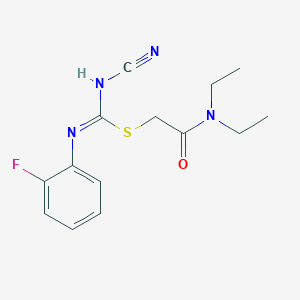
4,6-Dichloropyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Synthesis Analysis
The compound is used in various chemical reactions. For instance, it is involved in a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrimidine-5-carboxaldehyde is characterized by its dichloro and pyrimidine functional groups . The empirical formula is C5H2Cl2N2O and the molecular weight is 176.99 .Chemical Reactions Analysis
The compound undergoes aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is incompatible with strong oxidizing agents and strong acids . It should be stored in a cool place .Scientific Research Applications
Synthesis of Amino Acid and Peptide Analogues
This compound is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues. This application is crucial for developing new peptides with potential therapeutic uses .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
It serves as a starting reagent for synthesizing disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method used to create complex organic compounds .
Aromatic Nucleophilic Substitution Reactions
Unexpected aromatic nucleophilic substitution reaction products have been reported on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. These reactions occur under mild and environmentally friendly conditions .
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The compound is utilized in condensation reactions to synthesize new pyrido[2,3-d]pyrimidine derivatives containing alkylamino groups at position 4 of the heterocyclic system .
Mechanism of Action
Target of Action
4,6-Dichloropyrimidine-5-carbaldehyde is primarily used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The compound’s primary targets are therefore the amino acids and peptides that it interacts with during this synthesis process .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of one group (in this case, the chlorine atoms in the 4,6-dichloropyrimidine-5-carbaldehyde molecule) by a nucleophile (an atom or group of atoms that donates an electron pair to form a covalent bond) .
Biochemical Pathways
The biochemical pathways affected by 4,6-Dichloropyrimidine-5-carbaldehyde are those involved in the synthesis of amino acid and peptide analogues . The compound’s action can lead to the creation of new molecules that can have various downstream effects, depending on the specific analogues being synthesized .
Result of Action
The primary result of the action of 4,6-Dichloropyrimidine-5-carbaldehyde is the synthesis of N-terminal surrogate in amino acid and peptide analogues . These analogues can then be used in further biochemical reactions, leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4,6-Dichloropyrimidine-5-carbaldehyde are likely to be influenced by a variety of environmental factors. These could include the specific conditions under which the synthesis is carried out, such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJHQXYQAUDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356108 | |
| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine-5-carbaldehyde | |
CAS RN |
5305-40-8 | |
| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,6-dichloropyrimidine-5-carbaldehyde a valuable reagent in organic synthesis?
A: The compound's value stems from its two reactive chlorine atoms, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring. [, ]
Q2: Can you illustrate the SNAr reactivity of 4,6-dichloropyrimidine-5-carbaldehyde with an example?
A: A study demonstrated that reacting 4,6-dichloropyrimidine-5-carbaldehyde with 2-(2-hydroxyphenyl)acetonitriles under catalyst-free conditions resulted in benzofuran-fused pyrido[4,3-d]pyrimidines. This domino reaction involved sequential SNAr, cyclization, and condensation steps. []
Q3: Beyond SNAr reactions, what other transformations has 4,6-dichloropyrimidine-5-carbaldehyde been utilized in?
A: Researchers have employed 4,6-dichloropyrimidine-5-carbaldehyde in synthesizing meso-pyrimidinyl-substituted corroles. This involved reacting the compound with 5-mesityldipyrromethane. The amount of Lewis acid catalyst (BF3.OEt2) was found to be crucial in controlling the yield and type of corrole formed. [, ]
Q4: What are the advantages of incorporating a pyrimidinyl group into corrole structures?
A: The main advantage lies in the vast functionalization possibilities offered by the pyrimidine ring. Researchers have successfully performed nucleophilic and electrophilic aromatic substitutions, and even Pd-catalyzed cross-coupling reactions on meso-pyrimidinyl-substituted corroles. This versatility allows for the construction of sophisticated corrole systems. []
Q5: Have there been attempts to synthesize macrocyclic structures other than corroles using 4,6-dichloropyrimidine-5-carbaldehyde?
A: Indeed, researchers have explored the synthesis of various macrostructures, including (porphyrin) dendrimers and heteracalix[n]arenes, using dichloropyrimidine building blocks, including 4,6-dichloropyrimidine-5-carbaldehyde. []
Q6: Can you provide specific examples of how the aldehyde functionality in 4,6-dichloropyrimidine-5-carbaldehyde has been utilized in synthesis?
A: The aldehyde group readily undergoes condensation reactions. For example, reaction with glycine esters yields pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlighting the compound's utility in constructing fused heterocyclic systems. []
Q7: What are the potential applications of the synthesized pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives?
A: These heterocyclic compounds exhibit potential biological activity, making them valuable scaffolds for developing novel pharmaceuticals. []
Q8: Are there alternative synthetic routes to pyrimidine-5-carbaldehyde derivatives besides using 4,6-dichloropyrimidine-5-carbaldehyde as a starting material?
A: Yes, researchers have reported synthesizing pyrimidine-5-carbaldehydes from 6-oxo-4-hydroxy-dihydropyrimidines. This involves formylation with dimethylformamide chloride, followed by specific reaction conditions to achieve the desired 4,6-substitution pattern. []
Q9: Can you elaborate on the significance of the reaction conditions in these transformations?
A: The choice of reagents and conditions significantly influences the reaction outcome. For instance, treating the intermediate N,N-dimethyl-N-(6-oxo-4-hydroxy-3,6-dihydro-5-pyrimidinyl)methyleneimonium chloride with water yields 6-oxo-4-hydroxy-3,6-dihydropyrimidine-5-carbaldehydes, while using phosphorus oxychloride leads to 4,6-dichloropyrimidine-5-carbaldehydes. []
Q10: What are the advantages of accessing pyrimidine-5-carbaldehydes with different substitution patterns?
A: Different substituents on the pyrimidine ring can significantly impact the compound's reactivity and downstream applications. This variability is crucial for exploring structure-activity relationships and fine-tuning the properties of the final target molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone](/img/structure/B460404.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460406.png)
![(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B460407.png)
![[3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B460408.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B460409.png)
![(6-Amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B460410.png)
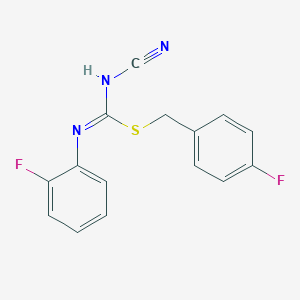
![[3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460415.png)
![3-amino-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460416.png)
